Cas no 361469-12-7 (N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound featuring a thiazole core linked to a dimethylphenyl group and a sulfamoyl-substituted benzamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation. The presence of the sulfamoyl group enhances binding affinity to biological targets, while the thiazole ring contributes to metabolic stability. This compound may serve as an intermediate in pharmaceutical research, offering opportunities for further derivatization to optimize pharmacokinetic properties. Its well-defined molecular architecture allows for precise structure-activity relationship studies in drug discovery applications.
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide structure
361469-12-7 structure
Product name:N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No:361469-12-7
MF:C25H23N3O3S2
MW:477.598423242569
CID:5878168
PubChem ID:4452445

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-4-[(methylphenylamino)sulfonyl]-
    • AKOS024575230
    • AB00667194-01
    • N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • SR-01000424325
    • Oprea1_521078
    • SR-01000424325-1
    • 361469-12-7
    • EU-0070520
    • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
    • F0301-0272
    • Inchi: 1S/C25H23N3O3S2/c1-17-9-10-20(15-18(17)2)23-16-32-25(26-23)27-24(29)19-11-13-22(14-12-19)33(30,31)28(3)21-7-5-4-6-8-21/h4-16H,1-3H3,(H,26,27,29)
    • InChI Key: PFHIHKGMDUVHTG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(C)C(C)=C2)=CS1)(=O)C1=CC=C(S(N(C)C2=CC=CC=C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 477.11808395g/mol
  • Monoisotopic Mass: 477.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 757
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.339±0.06 g/cm3(Predicted)
  • pka: 6.38±0.50(Predicted)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0301-0272-100mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0301-0272-40mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0301-0272-50mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0301-0272-5μmol
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0301-0272-3mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0301-0272-20mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0301-0272-75mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0301-0272-4mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0301-0272-20μmol
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0301-0272-10mg
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
361469-12-7 90%+
10mg
$79.0 2023-05-17

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Related Literature

Additional information on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Professional Introduction to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS No. 361469-12-7)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide, identified by its CAS number 361469-12-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a thiazole ring and a sulfamoyl moiety in its backbone suggests potential interactions with biological targets, such as enzymes and receptors. These features are particularly relevant in the design of molecules that can modulate physiological processes.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiazole scaffold, for instance, is well-documented for its role in various pharmacological applications. Its ability to engage with biological systems makes it a valuable component in the synthesis of potential drug candidates. The specific substitution pattern in N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide, particularly the methyl(phenyl)sulfamoyl group, further enhances its pharmacological profile by introducing additional binding pockets and interaction sites.

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The incorporation of the methyl(phenyl)sulfamoyl group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired molecular architecture.

The biological activity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide has been explored in several preclinical studies. Initial findings suggest that this compound exhibits inhibitory effects on certain enzymes and pathways associated with inflammatory responses and cellular proliferation. These properties make it a promising candidate for further investigation in therapeutic contexts where modulation of these processes is desired.

The sulfamoyl group in the molecule plays a crucial role in its interactions with biological targets. Sulfamoyl derivatives are known for their ability to form hydrogen bonds and salt bridges with amino acid residues in proteins, which can enhance binding affinity. In the case of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide, the orientation and accessibility of this group are likely to influence its pharmacological activity.

The dimethylphenyl substituent on the thiazole ring adds another layer of complexity to the compound's interactions. This aromatic group can engage in π-stacking interactions with complementary aromatic residues in biological targets, further stabilizing binding. Such interactions are often critical for achieving high affinity and selectivity in drug design.

Ongoing research is focused on optimizing the synthesis and exploring new derivatives of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]]-4-[methyl(phenyl)sulfamoyl]benzamide strong>. By modifying various functional groups within the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Computational modeling and high-throughput screening techniques are being employed to identify optimal modifications.

The potential applications of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl] strong>] -< strong>[methyl(phenyl)sulfamoyl]benzamide strong>] extend across multiple therapeutic areas. Its inhibitory effects on inflammatory pathways make it a candidate for treating conditions such as arthritis and autoimmune diseases. Additionally, its interaction with cellular proliferation mechanisms suggests potential utility in oncology research.

In conclusion, N-[< strong > 4 - ( 3 , 4 - dim eth y lph en y l ) - 1 , 3 - th i az ol - 2 - y l ] strong > ] -[ methyl ( phen y l ) sul f am o y l ] b en z am ide ( CAS No . 361469 - 12 - 7 ) is a structurally complex and biologically active compound with significant potential in pharmaceutical research . Its unique combination of functional groups and promising preclinical results position it as a valuable asset in the ongoing quest for novel therapeutic agents . Further exploration of its synthetic pathways and biological activities will undoubtedly contribute to advancements in drug discovery and development . p >

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